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Introduction
Oregon Green 488 BAPTA-1 (OGB-1) is a high-affinity, single-wavelength fluorescent indicator

for intracellular calcium ([Ca²⁺]ᵢ). Its acetoxymethyl (AM) ester form, Oregon Green BAPTA-1

AM, is cell-permeant, allowing for straightforward loading into a wide variety of cell types. Upon

entering the cell, intracellular esterases cleave the AM group, trapping the active indicator in

the cytosol. The fluorescence intensity of OGB-1 increases significantly upon binding to Ca²⁺,

making it a valuable tool for monitoring intracellular calcium dynamics in response to various

stimuli. This document provides detailed application notes and protocols for the quantitative

imaging of intracellular calcium using OGB-1 AM.

Properties of Oregon Green BAPTA-1
A summary of the key quantitative properties of Oregon Green BAPTA-1 is presented in the

table below. These parameters are crucial for experimental design and data interpretation.
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Property Value Reference

Dissociation Constant (Kd) for

Ca²⁺
~170 nM [1][2]

Excitation Maximum (λex) ~494 nm [1][3]

Emission Maximum (λem) ~523 nm [1]

Fluorescence Enhancement

upon Ca²⁺ Binding
~14-fold [1][3]

Quantum Yield (φ) ~0.75 - 0.91 [3][4]

Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ [1]

Recommended Laser Line 488 nm [1][3]

Experimental Protocols
I. Reagent Preparation
1. OGB-1 AM Stock Solution:

Prepare a 2 to 5 mM stock solution of Oregon Green BAPTA-1 AM in high-quality, anhydrous

dimethyl sulfoxide (DMSO).[5][6]

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light

and moisture. Avoid repeated freeze-thaw cycles.[5][6]

2. Pluronic F-127 Stock Solution:

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO. This nonionic detergent

helps to disperse the water-insoluble AM ester in aqueous media, facilitating cell loading.

3. Loading Buffer:

Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with

20 mM HEPES, pH 7.4.
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II. Cell Loading with OGB-1 AM
The following is a general protocol for loading adherent cells with OGB-1 AM. Optimization may

be required for different cell types and experimental conditions.

1. Cell Preparation:

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and

culture to the desired confluency.

2. Preparation of Loading Solution:

For a final concentration of 4-5 µM OGB-1 AM, dilute the stock solution into the loading

buffer.

To aid in the dispersion of the dye, first mix the OGB-1 AM stock solution with an equal

volume of 10% Pluronic F-127 solution before diluting in the loading buffer.[5] The final

concentration of Pluronic F-127 should be around 0.02-0.04%.

3. Cell Loading:

Remove the culture medium from the cells and wash once with the loading buffer.

Add the OGB-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in

the dark.[5][6] The optimal loading time and temperature should be determined empirically.

4. De-esterification:

After loading, wash the cells twice with fresh loading buffer to remove extracellular dye.

Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature or

37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

5. Imaging:

The cells are now ready for imaging. Mount the dish or coverslip on a fluorescence

microscope equipped for live-cell imaging.
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Excite the cells at ~488 nm and collect the emission at ~525 nm.

III. In Situ Calibration for Quantitative [Ca²⁺]ᵢ
Measurement
To convert fluorescence intensity measurements into absolute intracellular calcium

concentrations, an in situ calibration is necessary. This procedure determines the minimum

(Fmin) and maximum (Fmax) fluorescence intensities of the indicator within the cellular

environment.

1. Reagents for Calibration:

Fmax Buffer: Loading buffer supplemented with a calcium ionophore (e.g., 5-10 µM

ionomycin or A23187) and a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂).

Fmin Buffer: Calcium-free loading buffer containing the same calcium ionophore and a

strong calcium chelator (e.g., 5-10 mM EGTA) to deplete intracellular calcium.

2. Calibration Procedure:

After recording the experimental calcium transients, perfuse the cells with the Fmax buffer.

The fluorescence intensity will rise to a saturating level, which represents Fmax.

Following the Fmax measurement, perfuse the cells with the Fmin buffer. The fluorescence

intensity will decrease to a minimal level, representing Fmin.

A background fluorescence measurement should be taken from a region of the coverslip

without cells.

3. Calculation of [Ca²⁺]ᵢ:

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]ᵢ = Kd * [(F - Fmin) / (Fmax - F)]

Where:

[Ca²⁺]ᵢ is the intracellular calcium concentration.
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Kd is the dissociation constant of OGB-1 for Ca²⁺ (~170 nM).

F is the measured fluorescence intensity at a given time point.

Fmin is the minimum fluorescence intensity in the absence of calcium.

Fmax is the maximum fluorescence intensity at calcium saturation.

Data Presentation
Parameter Description Typical Value/Range

Resting [Ca²⁺]ᵢ

Basal intracellular calcium

concentration in unstimulated

cells.

50 - 100 nM

Peak [Ca²⁺]ᵢ

Maximum intracellular calcium

concentration reached upon

stimulation.

200 nM - >1 µM

Time to Peak
Time taken from stimulation to

reach peak [Ca²⁺]ᵢ.

Varies with stimulus and cell

type

Decay Time Constant (τ)

Time constant of the

exponential decay of the

calcium signal back to

baseline.

Varies with calcium clearance

mechanisms

Signal-to-Noise Ratio (SNR)

Ratio of the peak signal

amplitude to the baseline

noise.

Dependent on imaging system

and dye loading
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Caption: Generalized intracellular calcium signaling pathway.
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Caption: Experimental workflow for quantitative calcium imaging.
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Caption: Logic for quantitative calcium concentration analysis.

Considerations and Limitations
Indicator Affinity: OGB-1 has a high affinity for Ca²⁺ (Kd ≈ 170 nM), making it well-suited for

detecting small changes in calcium near resting levels.[2] However, it may become saturated

during large, rapid calcium transients, potentially underestimating peak concentrations.

Single Wavelength Indicator: As a single-wavelength indicator, OGB-1 is susceptible to

artifacts from changes in cell volume, focus, and dye concentration.[7] Ratiometric

measurements are not possible with OGB-1 alone, but quantitative analysis can be achieved

through careful in situ calibration.

Phototoxicity: Like all fluorescent dyes, OGB-1 can cause phototoxicity upon prolonged or

high-intensity illumination. It is advisable to use the lowest possible excitation intensity and

exposure times that provide an adequate signal-to-noise ratio.

Compartmentalization: In some cell types, AM ester dyes can accumulate in organelles such

as mitochondria or the endoplasmic reticulum, leading to non-cytosolic signals. This should

be assessed for the specific cell type being studied.

Buffering: The introduction of any calcium indicator will add to the cell's intrinsic calcium

buffering capacity. This can potentially alter the kinetics and amplitude of the physiological

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12386396?utm_src=pdf-body-img
https://static.igem.org/mediawiki/2009/3/3a/JunyDoc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4658286/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


calcium signals. The use of the lowest effective dye concentration is recommended to

minimize this effect.

Fluorescence Lifetime Imaging (FLIM): For more advanced quantitative measurements that

are independent of dye concentration, fluorescence lifetime imaging (FLIM) can be employed

with OGB-1.[8][9][10] The fluorescence lifetime of OGB-1 is sensitive to Ca²⁺ concentration,

providing a ratiometric readout that is less prone to the artifacts of intensity-based

measurements.[8][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12386396#quantitative-calcium-imaging-with-
oregon-bapta-green-1am]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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